B1574629 GS-5829

GS-5829

Cat. No. B1574629
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.

Scientific Research Applications

BET Inhibition in Cancer Treatment

GS-5829 is explored extensively in the context of cancer treatment due to its role as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are crucial in regulating the transcription of key oncogenes, including MYC, which is implicated in cancer cell growth. Studies have investigated the efficacy of GS-5829, often in combination with other inhibitors, in various cancer types:

  • DLBCL and MCL Cell Lines: The combination of GS-5829 and the BCL2 inhibitor ABT-199 showed superior growth inhibition in diffuse large B-cell lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. This combination suggests a broader, superior response in these cancers (Bates et al., 2016).
  • BET and BTK Inhibition in DLBCL: GS-5829 combined with the BTK inhibitor GS-4059 potentiates cell death in DLBCL cell lines, particularly in reducing IL-6, IL-10, and MYC transcripts and protein in vitro (Bates et al., 2016).
  • Chronic Lymphocytic Leukemia: In chronic lymphocytic leukemia (CLL), GS-5829 inhibits cell proliferation and induces apoptosis by deregulating key signaling pathways such as BLK, AKT, ERK1/2, and MYC. It also targets the CLL supportive microenvironment (Kim et al., 2019).

Metastatic Castration-Resistant Prostate Cancer

GS-5829 has been evaluated in metastatic castration-resistant prostate cancer (mCRPC). The study assessed the safety and efficacy of GS-5829 alone and in combination with enzalutamide. However, it demonstrated limited efficacy and lack of dose-proportional increases in plasma concentrations in mCRPC patients (Aggarwal et al., 2022).

Uterine Serous Carcinoma

GS-5829 and another BET bromodomain inhibitor, GS-626510, have been investigated for their activity against primary uterine serous carcinoma (USC) cultures and xenografts. These inhibitors showed promising results, especially against USC-overexpressing c-Myc, suggesting their potential as therapeutic agents (Bonazzoli et al., 2018).

properties

Product Name

GS-5829

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GS-5829;  GS 5829;  GS5829.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.